molecular formula C17H22ClNO3 B309349 Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate

Cat. No. B309349
M. Wt: 323.8 g/mol
InChI Key: NBWUVHOQHWHCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its various potential applications. CPP-ACP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of casein, a milk protein, and is known for its ability to stabilize calcium and phosphate ions in solution, making it a promising candidate for use in dental and bone health applications.

Mechanism of Action

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate works by binding to calcium and phosphate ions in solution, forming a stable complex that is able to penetrate the tooth enamel and enhance its remineralization. It also inhibits the growth of cariogenic bacteria by disrupting their ability to form biofilms on the tooth surface.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has been shown to have no significant toxic effects on human cells, making it a safe and promising candidate for use in dental and bone health applications. It has also been shown to enhance the bioavailability of calcium and phosphate ions, leading to improved bone and tooth health.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate is its ability to stabilize calcium and phosphate ions in solution, making it a useful tool for studying the effects of these ions on biological systems. One limitation is its relatively high cost compared to other calcium and phosphate stabilizers.

Future Directions

There are many potential future applications for Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate, including its use in the development of new dental and bone health products, as well as its use in tissue engineering and drug delivery. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its use in various applications.

Synthesis Methods

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate is synthesized through the reaction of ethyl 4-chloro-3-nitrobenzoate with cyclopentylpropanoic acid, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting compound is then esterified with ethanol to form Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has been extensively studied for its potential applications in dental and bone health. It has been shown to be effective in preventing and treating dental caries, as well as in remineralizing and strengthening tooth enamel. Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate has also been investigated for its potential use in bone tissue engineering, as it has been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.

properties

Product Name

Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

ethyl 4-chloro-3-(3-cyclopentylpropanoylamino)benzoate

InChI

InChI=1S/C17H22ClNO3/c1-2-22-17(21)13-8-9-14(18)15(11-13)19-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,2-7,10H2,1H3,(H,19,20)

InChI Key

NBWUVHOQHWHCHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2CCCC2

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.